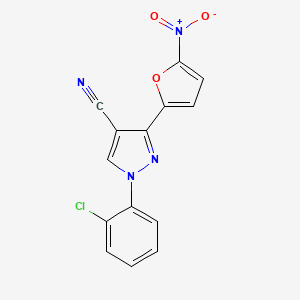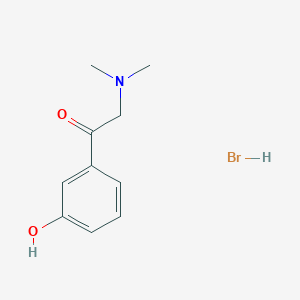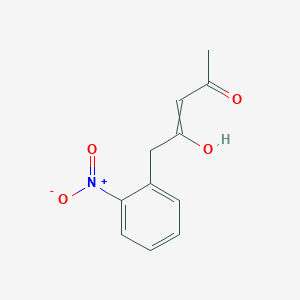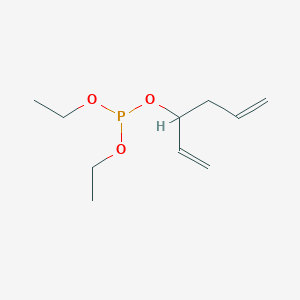![molecular formula C9H14O4 B14591146 [(1S,2R)-2-(Acetyloxy)cyclopentyl]acetic acid CAS No. 61402-63-9](/img/structure/B14591146.png)
[(1S,2R)-2-(Acetyloxy)cyclopentyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1S,2R)-2-(Acetyloxy)cyclopentyl]acetic acid is a chemical compound with a unique structure that includes a cyclopentane ring substituted with an acetyloxy group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,2R)-2-(Acetyloxy)cyclopentyl]acetic acid typically involves the esterification of cyclopentyl acetic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
[(1S,2R)-2-(Acetyloxy)cyclopentyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to alcohols or alkanes.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new compounds with different functional groups.
Scientific Research Applications
[(1S,2R)-2-(Acetyloxy)cyclopentyl]acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(1S,2R)-2-(Acetyloxy)cyclopentyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Acetic acid: A simple carboxylic acid with a similar acetic acid moiety.
Cyclopentyl acetic acid: A compound with a similar cyclopentane ring structure.
Acetoxyacetic acid: A compound with a similar acetyloxy group.
Uniqueness
[(1S,2R)-2-(Acetyloxy)cyclopentyl]acetic acid is unique due to its specific stereochemistry and combination of functional groups
Properties
CAS No. |
61402-63-9 |
|---|---|
Molecular Formula |
C9H14O4 |
Molecular Weight |
186.20 g/mol |
IUPAC Name |
2-[(1S,2R)-2-acetyloxycyclopentyl]acetic acid |
InChI |
InChI=1S/C9H14O4/c1-6(10)13-8-4-2-3-7(8)5-9(11)12/h7-8H,2-5H2,1H3,(H,11,12)/t7-,8+/m0/s1 |
InChI Key |
VTRYPSHROQQHIW-JGVFFNPUSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1CCC[C@H]1CC(=O)O |
Canonical SMILES |
CC(=O)OC1CCCC1CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Di(butan-2-yl)amino]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14591067.png)




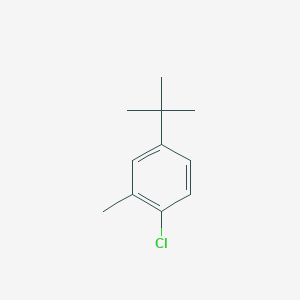
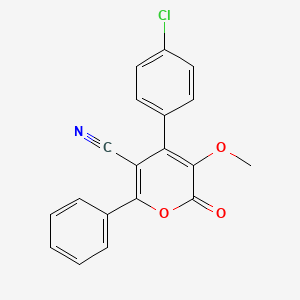
![1,3-Dimethylthiopyrano[2,3-d]pyrimidine-2,4,5-trione](/img/structure/B14591108.png)
![N-tert-Butyl-N'-[2-(pyridin-3-yl)pyrimidin-4-yl]urea](/img/structure/B14591119.png)
